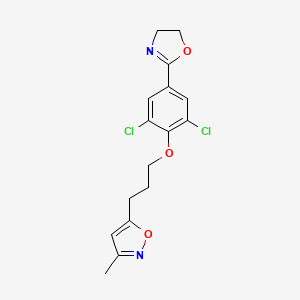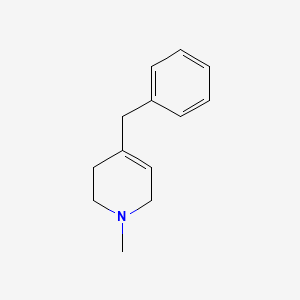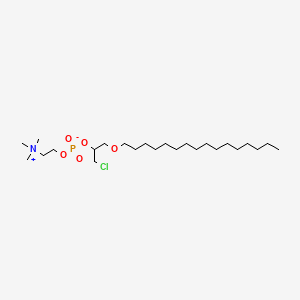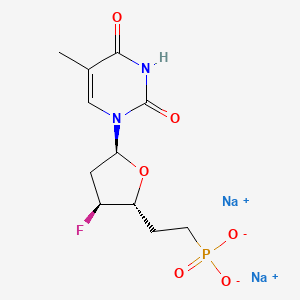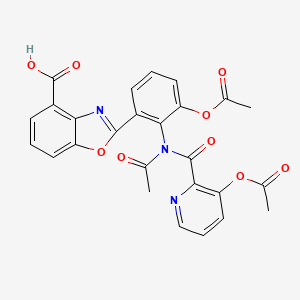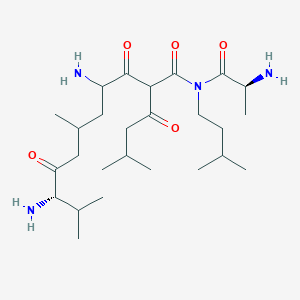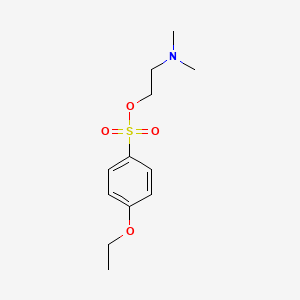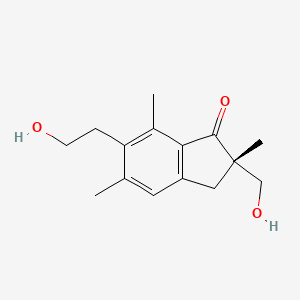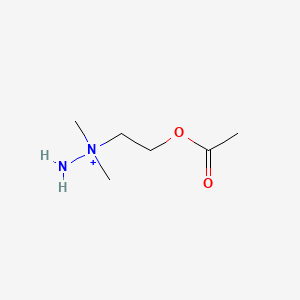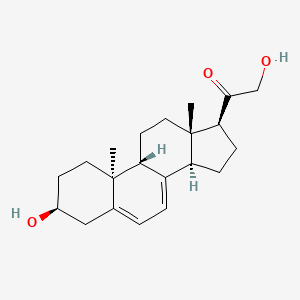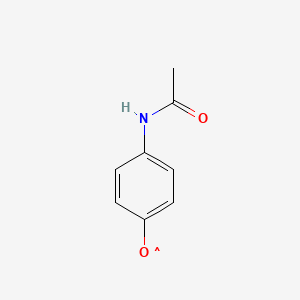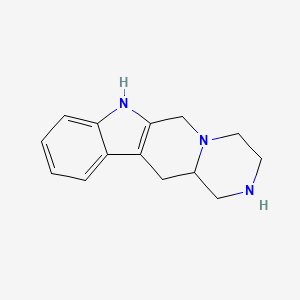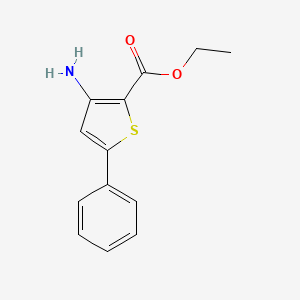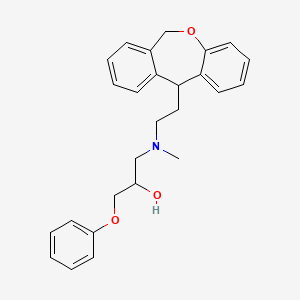
Doxaminol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Doxaminol is a synthetic partial beta-adrenergic agonist with sympathomimetic activity. Doxaminol may bind to and stimulate beta-1-adrenergic receptors located in the myocardium. As a result, it leads to a positive inotropic effect and increases in cardiac output.
Wissenschaftliche Forschungsanwendungen
Hemodynamic Effects in Congestive Heart Failure
Doxaminol, an orally applicable beta-agonist, shows promising results in congestive heart failure. Its application increases cardiac output and stroke volume while maintaining pulmonary and systemic arterial pressure. Notably, it also decreases peripheral vascular resistance, indicating its potential in heart failure management (Bödigheimer et al., 1983).
Pharmacological Profile
Doxaminol, as a synthetic partial beta-adrenergic agonist, stimulates beta-1-adrenergic receptors in the myocardium. This action leads to a positive inotropic effect and increased cardiac output, highlighting its significance in cardiovascular pharmacology (Definitions, 2020).
Haemodynamic Effects in Healthy Volunteers
Studies on healthy volunteers show that Doxaminol exhibits effects on noninvasive cardiological indices similar to those observed after cardiac glycosides. It's observed to shorten systolic time intervals and standard echocardiographic parameters (Whiting et al., 1982).
Biotransformation and Pharmacokinetics
Research into the biotransformation of Doxaminol in dogs reveals the formation of metabolic products involving oxidative cleavage and conjugation processes, providing insights into its metabolism and elimination (Neidlein et al., 1990). Additionally, the pharmacokinetic behavior of Doxaminol, characterized by its rapid absorption and elimination, was studied in dogs, contributing to our understanding of its pharmacokinetic profile (Neidlein et al., 1990).
Interaction with Other Drugs
Doxaminol's interaction with other drugs, such as digoxin, indicates its potential to increase the cardiotonic action in heart failure management without significantly altering cardiotoxic doses (Sponer & Schaumann, 1985).
Eigenschaften
CAS-Nummer |
55286-56-1 |
|---|---|
Produktname |
Doxaminol |
Molekularformel |
C26H29NO3 |
Molekulargewicht |
403.5 g/mol |
IUPAC-Name |
1-[2-(6,11-dihydrobenzo[c][1]benzoxepin-11-yl)ethyl-methylamino]-3-phenoxypropan-2-ol |
InChI |
InChI=1S/C26H29NO3/c1-27(17-21(28)19-29-22-10-3-2-4-11-22)16-15-24-23-12-6-5-9-20(23)18-30-26-14-8-7-13-25(24)26/h2-14,21,24,28H,15-19H2,1H3 |
InChI-Schlüssel |
SZQLTQPHXXXMNC-UHFFFAOYSA-N |
SMILES |
CN(CCC1C2=CC=CC=C2COC3=CC=CC=C13)CC(COC4=CC=CC=C4)O |
Kanonische SMILES |
CN(CCC1C2=CC=CC=C2COC3=CC=CC=C13)CC(COC4=CC=CC=C4)O |
Synonyme |
BM 10.188 doxaminol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



